molecular formula C12H17NS B12930905 N-(1-(p-Tolyl)ethyl)thietan-3-amine

N-(1-(p-Tolyl)ethyl)thietan-3-amine

Cat. No.: B12930905
M. Wt: 207.34 g/mol
InChI Key: XYOVVVUDNCXOBN-UHFFFAOYSA-N
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Description

N-(1-(p-Tolyl)ethyl)thietan-3-amine is an organic compound characterized by a thietan ring attached to an amine group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(p-Tolyl)ethyl)thietan-3-amine typically involves the reaction of p-tolyl ethyl ketone with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques such as chromatography and recrystallization ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(p-Tolyl)ethyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thietan derivatives.

Scientific Research Applications

N-(1-(p-Tolyl)ethyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-(p-Tolyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(p-Tolyl)ethyl)thietan-3-amine is unique due to the combination of the thietan ring and the p-tolyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-[1-(4-methylphenyl)ethyl]thietan-3-amine

InChI

InChI=1S/C12H17NS/c1-9-3-5-11(6-4-9)10(2)13-12-7-14-8-12/h3-6,10,12-13H,7-8H2,1-2H3

InChI Key

XYOVVVUDNCXOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC2CSC2

Origin of Product

United States

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